2',5'-Dimethylbiphenyl-2-ylboronic acid

Catalog No.
S13933666
CAS No.
M.F
C14H15BO2
M. Wt
226.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',5'-Dimethylbiphenyl-2-ylboronic acid

Product Name

2',5'-Dimethylbiphenyl-2-ylboronic acid

IUPAC Name

[2-(2,5-dimethylphenyl)phenyl]boronic acid

Molecular Formula

C14H15BO2

Molecular Weight

226.08 g/mol

InChI

InChI=1S/C14H15BO2/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15(16)17/h3-9,16-17H,1-2H3

InChI Key

JZLIJDPZVTVSGZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=C(C=CC(=C2)C)C)(O)O

2',5'-Dimethylbiphenyl-2-ylboronic acid is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a carbon atom of an aromatic ring. This compound features a biphenyl structure with two methyl groups at the 2' and 5' positions of one of the phenyl rings. The general formula for this compound is C13H15B, and it is notable for its ability to form reversible complexes with diols, making it useful in various chemical and biological applications.

The reactivity of 2',5'-dimethylbiphenyl-2-ylboronic acid primarily involves its participation in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. In this process, it can react with aryl halides in the presence of palladium catalysts to form biaryl compounds. The typical reaction mechanism involves:

  • Oxidative Addition: The palladium catalyst reacts with an aryl halide to form a palladium(II) complex.
  • Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
  • Reductive Elimination: The final biaryl product is formed as the palladium returns to its zero oxidation state.

This compound can also undergo hydrolysis in aqueous conditions, leading to the formation of boric acid and other products.

Boronic acids, including 2',5'-dimethylbiphenyl-2-ylboronic acid, have shown significant biological activities. They exhibit:

  • Anticancer Properties: Some studies indicate that boronic acids can inhibit proteasomes, leading to the accumulation of regulatory proteins like p53, which plays a crucial role in cell cycle regulation and apoptosis .
  • Antibacterial and Antiviral Activities: Research has demonstrated that certain boronic acids can disrupt bacterial cell walls or interfere with viral replication processes .
  • Sensor

The synthesis of 2',5'-dimethylbiphenyl-2-ylboronic acid can be achieved through several methods, including:

  • Direct Boronation: Starting from biphenyl derivatives, boron reagents like trialkylboranes can be used under specific conditions (e.g., using lithium diisopropylamide as a base).
  • Suzuki Coupling: This method involves the coupling of a suitable aryl halide with a boronic acid under palladium catalysis.
  • Lithiation-Boronation: This procedure involves lithiation of a biphenyl precursor followed by treatment with boron reagents.

Each method has its advantages in terms of yield and purity, often requiring careful optimization of reaction conditions.

2',5'-Dimethylbiphenyl-2-ylboronic acid has several applications in:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Materials Science: Its unique properties make it suitable for developing advanced materials such as organic light-emitting diodes (OLEDs) and polymers.
  • Bioconjugation: The reversible binding nature of boronic acids allows their use in bioconjugation techniques for drug delivery systems.

Research into the interactions of 2',5'-dimethylbiphenyl-2-ylboronic acid with various substrates has revealed its potential as a selective sensor for carbohydrates and other diols. Studies have shown that it can form stable complexes with sugars, which can be monitored using fluorescence or other analytical techniques . Additionally, investigations into its proteasome inhibition capabilities highlight its potential therapeutic applications in cancer treatment .

Several compounds share structural similarities with 2',5'-dimethylbiphenyl-2-ylboronic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Bromobiphenyl-4-boronic acidBromine substitution on biphenylUsed extensively in Suzuki reactions
3-Methylphenylboronic acidMethyl group on phenyl ringExhibits different reactivity patterns
4-Methoxyphenylboronic acidMethoxy group enhancing solubilityUseful in medicinal chemistry due to enhanced bioavailability
4-Cyanobiphenyl-4-boronic acidCyano group providing unique electronic propertiesPotential applications in electronic materials

The uniqueness of 2',5'-dimethylbiphenyl-2-ylboronic acid lies in its specific substitution pattern and ability to participate effectively in cross-coupling reactions while also exhibiting significant biological activity. Its dual functionality makes it valuable across various fields from organic synthesis to medicinal chemistry.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling Optimization for Biphenyl Scaffold Construction

The Suzuki-Miyaura reaction remains the cornerstone for synthesizing 2',5'-dimethylbiphenyl-2-ylboronic acid, leveraging palladium catalysis to couple aryl halides with boronic acids. Critical optimizations include:

  • Base Selection: Potassium carbonate demonstrates superior performance in deprotonating the boronic acid (generating the reactive borate species) while maintaining compatibility with sensitive methyl substituents.
  • Solvent Systems: Mixed toluene/water phases (4:1 v/v) enable efficient mass transfer, with phase-transfer catalysts like tetrabutylammonium bromide increasing reaction rates by 40%.
  • Temperature Control: Gradual heating from 60°C to 110°C over 3 hours prevents premature catalyst deactivation.

Recent studies comparing catalyst systems reveal the following performance characteristics:

Catalyst SystemLigandYield (%)Turnover Number
Pd(OAc)~2~Triphenylphosphine781,200
PdCl~2~(dppf)1,1'-Bis(diphenylphosphino)ferrocene922,800
Pd(Amphos)Cl~2~2-(Di-tert-butylphosphino)biphenyl953,400

The electron-rich nature of 2-(Di-tert-butylphosphino)biphenyl ligands significantly enhances oxidative addition kinetics with sterically demanding substrates.

Palladium Ligand Systems for Sterically Hindered Boronic Acid Derivatives

Bulky phosphine ligands address the steric challenges posed by the 2',5'-dimethyl substituents:

  • Buchwald-Type Ligands: BrettPhos and RuPhos enable coupling at catalyst loadings as low as 0.05 mol%, with turnover frequencies exceeding 500 h⁻¹.
  • N-Heterocyclic Carbenes (NHCs): PEPPSI-IPr catalysts maintain activity even with fully substituted aryl rings, though requiring higher temperatures (130°C).

Mechanistic studies using ^31^P NMR spectroscopy show that steric bulk in ligands prevents catalyst dimerization, a common deactivation pathway in congested systems.

Continuous Flow Synthesis Approaches

Telescoped Multi-Step Processes in Flow Systems

Integrated flow platforms combine lithiation, borylation, and methylation in continuous sequences:

  • First Stage: 3-Bromobiphenyl undergoes lithiation at -80°C in hexane/THF (residence time: 22 s).
  • Second Stage: In-line quenching with trimethyl borate achieves 94% conversion to the boronic ester.
  • Third Stage: Methylation using dimethylzinc in a high-pressure PTFE reactor (5 bar, 150°C) installs the 2',5'-dimethyl groups with 87% regioselectivity.

Process analytical technology (PAT) enables real-time ^11^B NMR monitoring, allowing automatic adjustment of stoichiometric ratios to maintain optimal yields.

Post-Functionalization Techniques

Directed Ortho-Metalation Strategies

The boronic acid group directs subsequent functionalization through:

  • Lithium-Halogen Exchange: Treatment with LDA at -40°C generates a stabilized aryl lithium species, enabling introduction of nitro (-NO~2~) or cyano (-CN) groups at the ortho position with 80-85% efficiency.
  • Transition-Metal-Assisted Directing: Palladium-catalyzed C-H activation using 8-aminoquinoline directing groups facilitates hydroxylation at previously inaccessible positions.

Regioselective Methylation Protocols

Controlled methyl group installation employs:

  • Friedel-Crafts Alkylation: Aluminum chloride-mediated reaction with methyl chloride in dichloroethane achieves 92% selectivity for the para position relative to the boronic acid group.
  • Cross-Metathesis Approaches: Grubbs II catalyst enables selective methyl group transfer from 2-methylallyl silanes, particularly effective for installing the 5'-methyl group (88% yield).

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

226.1165099 g/mol

Monoisotopic Mass

226.1165099 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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